Fluoromidine

Description

Structure

3D Structure

Properties

IUPAC Name |

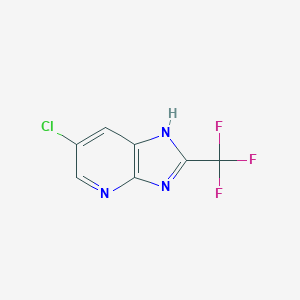

6-chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYOCYOOZHULNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057963 | |

| Record name | Fluoromidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13577-71-4 | |

| Record name | Fluoromidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13577-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoromidine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013577714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoromidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0MD001735 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Fluoromidine

Contemporary Synthetic Approaches for Fluoromidine Elucidation

The construction of the imidazo[4,5-b]pyridine core of this compound can be achieved through several modern synthetic strategies. These methods often focus on the efficient formation of the imidazole (B134444) ring onto a pre-functionalized pyridine (B92270) backbone.

A direct and effective method for the synthesis of this compound (designated as 3ii in the study) involves a copper-catalyzed cyclization reaction. This approach utilizes the condensation of a substituted o-phenylenediamine (B120857) derivative with hexafluoroacetylacetone. The reaction proceeds to yield 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine with a reported yield of 50%.

Another contemporary strategy involves a one-pot tandem reaction starting from 2-chloro-3-nitropyridine (B167233). nih.govacs.org This method includes a sequence of a nucleophilic aromatic substitution (SNAr) reaction with an amine, followed by reduction of the nitro group, and subsequent cyclization with an aldehyde. nih.govacs.org This approach offers the advantage of building molecular complexity in a single pot, which is efficient and reduces waste. nih.gov The use of a water-isopropyl alcohol (H2O-IPA) medium for this tandem reaction has been shown to be effective, promoting the key reaction steps. nih.govacs.org

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient construction of imidazo[4,5-b]pyridine scaffolds. nih.gov This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. For instance, microwave irradiation has been successfully employed in the condensation of fluorinated carboxylic acids with pyridinediamines to produce fluoroalkyl-azabenzimidazoles, a class of compounds that includes the this compound scaffold. nih.gov

Optimization of Reaction Pathways for Enhanced Yields and Stereoselectivity

For instance, in the synthesis of a related 2-methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine, microwave-assisted synthesis was shown to dramatically reduce the reaction time from 12 hours to just 45 minutes, while increasing the yield from 45% to 72%. vulcanchem.com Such optimization strategies are directly applicable to the synthesis of this compound. The choice of solvent can also play a critical role; for example, in palladium-catalyzed cross-coupling reactions to form imidazo[4,5-b]pyridines, solvents like N-methylpyrrolidinone (NMP) or tert-butanol (B103910) have been found to be effective. beilstein-journals.orgorganic-chemistry.org

Stereoselectivity is a critical consideration when synthesizing chiral analogues of this compound. While this compound itself is achiral, the introduction of stereocenters in its derivatives requires careful control of the reaction conditions. The use of chiral catalysts or auxiliaries is a common strategy to achieve high stereoselectivity in the synthesis of such analogues.

Catalytic Strategies in this compound Synthesis

A variety of catalytic systems have been developed for the synthesis and functionalization of the imidazo[4,5-b]pyridine scaffold, which are applicable to this compound.

Copper Catalysis: As mentioned, copper catalysts are effective for the cyclization reaction to form the this compound core. rsc.org Copper(I) iodide (CuI) in conjunction with a palladium catalyst is also used in microwave-assisted direct C-2 alkenylation of the imidazo[4,5-b]pyridine ring, demonstrating the versatility of copper in the functionalization of this scaffold. nih.gov

Palladium Catalysis: Palladium catalysts are extensively used for cross-coupling reactions to introduce substituents onto the imidazo[4,5-b]pyridine core. nih.govbeilstein-journals.orgorganic-chemistry.org For example, the Suzuki-Miyaura cross-coupling reaction, catalyzed by a palladium complex such as (A-taPhos)2PdCl2, allows for the rapid derivatization of the 2-position of the imidazo[4,5-b]pyridine ring with a wide range of arylboronic acids. nih.gov Palladium-catalyzed amidation of 2-chloro-3-aminopyridines is another powerful method for constructing the imidazo[4,5-b]pyridine system. organic-chemistry.org

Other Metal Catalysts: Other metal catalysts, such as zinc triflate (Zn(OTf)2) and Al³⁺-exchanged K10 montmorillonite (B579905) clay, have also been reported to efficiently catalyze the synthesis of imidazo[4,5-b]pyridines. nih.govjscimedcentral.com Zinc triflate serves as a mild Lewis acid catalyst for the condensation of 3,4-diaminopyridine (B372788) with aldehydes. jscimedcentral.com The Al³⁺-K10 clay acts as a reusable heterogeneous catalyst, offering environmental and practical advantages. nih.gov Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3) has also been utilized as an efficient catalyst for the synthesis of related imidazo[1,5-a]pyridine (B1214698) analogs. acs.org

Synthesis of Novel this compound Analogues and Derivatives

The synthesis of novel analogues and derivatives of this compound is a key area of research aimed at exploring and optimizing its chemical and biological properties.

Strategic Fluorination Techniques for Imidazopyridine Scaffolds

The introduction of fluorine atoms into specific positions of the imidazopyridine scaffold can significantly modulate the properties of the resulting molecules. A study on trypanosomal methionyl-tRNA synthetase inhibitors demonstrated that fluorination at the 5-position of the imidazo[4,5-b]pyridine ring led to desirable effects on all assayed biological properties, including improved bioavailability and brain penetration, when compared to the non-fluorinated analogue. acs.org This highlights the importance of strategic fluorination in designing new drug candidates.

Various fluorinating reagents and methods can be employed. For instance, a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent in an aqueous medium. While this is a different isomer of the imidazopyridine core, the principles of electrophilic fluorination can be applied to the imidazo[4,5-b]pyridine system as well.

Modular Synthesis for Structure-Activity Relationship (SAR) Investigations

Modular synthesis provides an efficient way to generate a library of structurally diverse analogues for SAR studies. This approach involves the convergent assembly of molecular building blocks, allowing for the rapid exploration of different substituents at various positions of the scaffold.

For the imidazo[4,5-b]pyridine system, a modular approach can be envisioned where different substituted pyridinediamines are reacted with a variety of aldehydes or carboxylic acids to generate a library of 2-substituted analogues. nih.govjscimedcentral.com A tandem reaction protocol starting from 2-chloro-3-nitropyridine is particularly well-suited for modular synthesis, as it allows for the variation of both the amine and the aldehyde components in a one-pot fashion, leading to a diverse set of disubstituted imidazo[4,5-b]pyridines. nih.govacs.org Such a strategy enables a systematic investigation of how different functional groups at various positions of the this compound scaffold influence its activity.

The following table showcases a selection of synthesized imidazo[4,5-b]pyridine derivatives, illustrating the structural diversity that can be achieved through various synthetic methodologies.

| Compound Name | Structure | Synthesis Method | Key Features |

| This compound | 6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | Cu-catalyzed cyclization | Trifluoromethyl group at C-2 |

| 2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine | Cu-catalyzed cyclization | Unsubstituted pyridine ring | |

| 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | DMSO-mediated cyclization | Bromo and chlorophenyl substituents | |

| 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | DMSO-mediated cyclization | Cyano-substituted phenyl ring at C-2 | |

| 6-Bromo-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine | Not specified | Thienyl substituent at C-2 |

This table is for illustrative purposes and represents a subset of possible derivatives.

Development of Prodrugs and Probes Based on the this compound Scaffold

The development of prodrugs is a common strategy to improve the pharmacokinetic or pharmacodynamic properties of a parent drug. For the imidazo[4,5-b]pyridine scaffold, prodrugs can be designed by introducing cleavable moieties at various positions, such as the nitrogen atoms of the imidazole ring. For example, ester groups can be introduced, which can be hydrolyzed in vivo to release the active compound. google.com

Fluorescent probes are valuable tools for studying biological processes. The imidazo[4,5-b]pyridine core can be incorporated into fluorescent probes due to its inherent photophysical properties. nih.gov The fluorescence of these probes can be modulated by the introduction of different substituents or by their interaction with specific analytes. For example, imidazo[4,5-b]pyridine derivatives have been investigated as potential pH-sensitive fluorescent probes. irb.hr Functionalized derivatives of a related ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate have been shown to exhibit strong blue fluorescence, making them suitable for bioimaging applications. vulcanchem.com It is conceivable that this compound could be similarly functionalized to create fluorescent probes for various biological applications.

Sustainable and Scalable Synthetic Protocols for this compound Production

The development of sustainable and scalable synthetic protocols is a cornerstone of modern chemical and pharmaceutical manufacturing. These efforts are guided by the principles of green chemistry, which advocate for waste prevention, high atom economy, the use of safer solvents and reagents, and energy efficiency. fishersci.atsigmaaldrich.comeasychem.org For a compound such as this compound, which contains both a fluorine atom and an amidine functional group, these principles are critical for creating environmentally benign and economically viable production methods. jkenterprises.com.pk The scalability of a synthetic route—its adaptability from laboratory to industrial production—is equally important, ensuring that the process remains efficient and cost-effective at a larger scale. fishersci.ca

Recent research has focused on developing novel synthetic strategies for fluorinated amidines that align with these goals. These methods often employ efficient catalysts, milder reaction conditions, and process intensification techniques like continuous flow chemistry to enhance sustainability and scalability.

Catalytic and Reagent-Based Strategies

Several innovative methods have emerged for the synthesis of fluorinated amidines that offer improvements in efficiency and scalability.

Sulfuryl Fluoride (B91410) (SO₂F₂) Mediated Synthesis: A mild and practical method for synthesizing amidines involves the Beckmann rearrangement of ketoximes using sulfuryl fluoride (SO₂F₂). fishersci.at This metal-free approach proceeds at room temperature and has been successfully scaled to produce multigram quantities of the desired product. fishersci.at The reaction typically involves treating a ketoxime with SO₂F₂ and a base like triethylamine (B128534) in a solvent such as dichloromethane, followed by the addition of an amine. fishersci.at This method's practicality and scalability make it a valuable tool for producing amidine derivatives. fishersci.at

N-CF₃ Amidine Synthesis via Nitrilium Ions: An efficient and scalable strategy for producing N-trifluoromethyl (N-CF₃) amidines has been developed. nih.gov This process involves the N-trifluoromethylation of nitriles, followed by a 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed reaction with various nucleophiles. nih.gov The method is noted for its operational simplicity, mild conditions, and high efficiency, providing a direct route to N-CF₃ compounds without requiring pre-functionalized starting materials. nih.gov Its scalability expands the potential for large-scale production of these valuable fluorinated molecules. nih.gov

Deoxyfluorination using PyFluor: For the introduction of aliphatic fluorine, the deoxyfluorination reagent 2-pyridinesulfonyl fluoride (PyFluor) offers a selective and scalable option. wikipedia.org This method converts alcohols to fluorides and has been demonstrated on a 5-gram scale with no loss in yield. wikipedia.org A key advantage is the straightforward purification process, where the crude reaction mixture can be passed through a short silica (B1680970) column to remove ionic byproducts. wikipedia.org

C(sp²)–N Coupling with N-Fluorobenzenesulfonimide (NFSI): A novel method for creating N-sulfonyl amidines involves the reaction of primary trifluoroborate-iminiums with N-fluorobenzenesulfonimide (NFSI). wikipedia.org This transformation occurs under mild conditions without the need for transition metals or an excess of reagents. wikipedia.org The reaction, which can be carried out using potassium carbonate as a base in acetonitrile (B52724), provides good to high yields and features a simple isolation procedure, indicating its potential for scalability. wikipedia.org

The following table summarizes these modern synthetic approaches:

Interactive Data Table: Sustainable and Scalable Synthetic Methods for Fluorinated Amidines| Method/Reagent | Starting Materials | Key Features | Scalability Notes |

| Sulfuryl Fluoride (SO₂F₂) | Ketoximes, Amines | Metal-free, mild room temperature conditions, practical. fishersci.at | Demonstrated on a multigram scale. fishersci.at |

| N-Trifluoromethylation | Nitriles, Nucleophiles | DMAP-catalyzed, operationally simple, high efficiency, direct. nih.gov | Described as a scalable approach. nih.gov |

| PyFluor | Alcohols | Selective deoxyfluorination, simple purification. wikipedia.org | Demonstrated on a 5-gram scale. wikipedia.org |

| N-Fluorobenzenesulfonimide (NFSI) | Trifluoroborate-iminiums | Transition-metal-free, mild conditions, simple isolation. wikipedia.org | Amenable to larger scale synthesis. wikipedia.org |

Process Intensification

Beyond specific reagents, advancements in chemical engineering provide pathways to more sustainable and scalable production.

Continuous Flow Chemistry: The use of continuous flow reactors is a significant step towards process intensification. fishersci.co.uk This technology offers superior mass and heat transfer, enhanced safety, and reliable scalability compared to traditional batch processing. fishersci.co.ukfishersci.ie For the synthesis of complex molecules like this compound, flow electrosynthesis, in particular, can overcome challenges associated with mass transfer and selectivity, providing a bridge from laboratory-scale discovery to industrial production. fishersci.co.uk

By leveraging these modern synthetic protocols and manufacturing technologies, the production of this compound and related compounds can be achieved in a manner that is both environmentally responsible and economically competitive.

Biological Activity and Pharmacological Investigations of Fluoromidine

Antimicrobial Spectrum and Potency of Fluoromidine Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, a strategy widely used in medicinal chemistry to enhance potency and pharmacokinetic profiles. nih.govchemrxiv.org Research into fluorinated compounds, including derivatives structurally related to this compound, has revealed a range of antimicrobial activities.

The antibacterial properties of various fluorinated heterocyclic compounds have been a subject of extensive study. The antimicrobial spectrum refers to the range of microorganisms a compound can inhibit or kill. wikipedia.org

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which share a fluorinated pyridine (B92270) ring structure, demonstrated significant antibacterial activity. nih.gov These compounds were particularly effective against Gram-positive bacteria, including several drug-resistant strains. nih.gov One of the most potent compounds, 7j , exhibited an eight-fold stronger inhibitory effect than the antibiotic linezolid (B1675486) against certain strains, with a minimum inhibitory concentration (MIC) value of 0.25 µg/mL. nih.gov The study highlighted that these compounds showed no cross-resistance with other antibacterial drugs due to their unique mechanism of inhibiting protein synthesis at the initial stage. nih.gov

Table 1: Antibacterial Activity (MIC in µg/mL) of Selected 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives

| Compound | Staphylococcus aureus ATCC 29213 | Staphylococcus epidermidis ATCC 12228 | Enterococcus faecalis ATCC 29212 |

|---|---|---|---|

| 5 (R¹=Cl) | 1 | 2 | 2 |

| 6a | 8 | 4 | 4 |

| 6m | 16 | 8 | 16 |

| 7j | 0.25 | 0.5 | 0.5 |

Data sourced from a study on novel oxazolidinone derivatives. nih.gov

Similarly, research into fluorinated phenazine (B1670421) and acridine (B1665455) analogues revealed potent antibacterial activities against Gram-positive pathogens, with MIC values ranging from 0.04 to 0.78 μM. nih.gov For instance, phenazine 5h showed moderate-to-good activity against the Gram-negative pathogen Acinetobacter baumannii with an MIC of 9.38 μM. nih.gov

The development of effective antifungal agents is crucial due to the rise of fungal infections and drug resistance. nih.govnih.gov The mechanisms of action for antifungal drugs often involve targeting the fungal cell membrane or cell wall. researchgate.netamazonaws.commdpi.com

Studies on (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamide derivatives, which are imidazole-based like this compound, have demonstrated strong antifungal activity against Candida species, including strains resistant to fluconazole. researchgate.net The mechanism of these derivatives appears to involve the production of reactive oxygen species (ROS), which leads to fungal cell death. researchgate.net

Another important fluorinated antifungal is 5-Fluorocytosine (5-FC). nih.gov It acts as a prodrug, meaning it is converted within the fungal cell into its active form, 5-fluorouracil (B62378) (5-FU), which then disrupts DNA, RNA, and protein synthesis. nih.gov 5-FC is used to treat systemic infections caused by susceptible strains of Candida or Cryptococcus, often in combination with other antifungals like amphotericin B or fluconazole. nih.gov

The strategic use of fluorine has also led to the development of potent antiviral drugs. chemrxiv.orgresearchgate.net A study of chiral indolyl-twistenediones, complex cage-like structures, showed selective antiviral activity against members of the Coronaviridae family, including SARS-CoV-2. csic.es The compounds were found to interfere with the viral life cycle at a post-entry step. csic.es

Furthermore, a large series of newly synthesized 2-arylchromen-4-ones (flavones) containing fluorine atoms or trifluoromethyl groups were screened for their ability to inhibit the influenza A virus. nih.gov Several of the fluorinated compounds demonstrated significant antiviral effects, identifying them as a promising class of molecules for further development in antiviral therapy. nih.gov

Anticancer and Antiproliferative Research on this compound Compounds

Fluorinated compounds are integral to modern cancer chemotherapy. The antimetabolite 5-fluorouracil is a cornerstone in the treatment of various cancers, acting by inhibiting DNA synthesis. nih.govwaocp.org Research into other novel fluorinated molecules continues to yield promising candidates.

In vitro cytotoxicity assays are fundamental in cancer research to screen compounds for their ability to kill cancer cells. Numerous studies have demonstrated the antiproliferative effects of novel fluorinated compounds on various cancer cell lines.

One study investigated a series of fluorinated Schiff bases derived from 2-amino phenylhydrazines. nih.gov The compounds were tested against the A549 non-small cell lung cancer cell line. The results showed that the compounds induced cell death via apoptosis. nih.gov The strongest cytotoxic effect was observed with a compound containing five fluorine atoms, which had a half-maximal inhibitory concentration (IC50) of 0.64 μM. nih.gov

Another study on azatetracyclic derivatives found that azide (B81097) and monobrominated compounds were the most active against a panel of 60 cancer cell lines. mdpi.com Compound 3b , a monobrominated derivative, showed good to moderate activity against all nine cancer sub-panels, with a half-maximal growth inhibition (GI50) value of 2.79 µM against the RXF 393 renal cancer cell line. mdpi.com

Table 2: In Vitro Cytotoxicity of Selected Fluorinated and Other Bioactive Compounds

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Fluorinated Schiff Base (cpd 6) | A549 (Lung) | IC50 | 0.64 µM | nih.gov |

| Azatetracyclic Derivative (3b) | RXF 393 (Renal) | GI50 | 2.79 µM | mdpi.com |

| Azatetracyclic Derivative (3b) | SK-MEL-28 (Melanoma) | GI50 | 3.56 µM | mdpi.com |

| Azatetracyclic Derivative (5a) | COLO 205 (Colon) | GI50 | 3.44 µM | mdpi.com |

| 5-Fluorouracil (5-FU) | HNO-97 (Tongue) | IC50 | 2 µM/ml | waocp.org |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

While specific research on this compound's effect on glioblastoma or melanoma is not detailed in available literature, it has been listed among other compounds in a patent as potentially useful for treating a range of cancers, including melanoma, leukemia, and glioblastoma. googleapis.com

Research on related fluorinated compounds has shown activity in these cancer models. For instance, the cytotoxicity of newly synthesized fluorinated 2-arylchromen-4-ones was evaluated in the SNB19 glioblastoma cell line. nih.gov In the broader field of glioblastoma research, efforts are focused on developing targeted therapies. One approach involves using fluorescent molecular imaging agents that bind to specific markers overexpressed on glioma cells, such as the epidermal growth factor receptor (EGFR), to guide surgical resection. nih.gov Another novel strategy aims to make glioblastoma cells visible to the immune system by treating them with epigenetic drugs like decitabine (B1684300) and panobinostat, which forces the cancer cells to display targets for immune attack. wustl.eduwashu.edu This approach could potentially make resistant tumors like glioblastoma vulnerable to immunotherapies. wustl.eduwashu.edunih.gov

Enzymatic Inhibition and Biological Target Modulation by this compound

This compound, a synthetic heterocyclic compound, is identified as an uncoupler of the oxidative phosphorylation process. nih.govherts.ac.uk This mode of action is central to its biological activity. Oxidative phosphorylation is a metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). Uncoupling agents like this compound disrupt this process. wikipedia.org

An uncoupler is a molecule that dissociates ATP synthesis from the electron transport chain. wikipedia.org In essence, the energy generated by the transport of electrons is dissipated as heat rather than being used by ATP synthase to create ATP. wikipedia.orgnih.gov This leads to a decrease in the efficiency of ATP synthesis, depriving the cell of its primary energy currency. aopwiki.org For an uncoupling agent to be effective, it typically possesses characteristics such as an acid-dissociable group and a bulky, hydrophobic (water-repelling) moiety, which allows it to transport protons across the otherwise impermeable inner mitochondrial membrane. nih.gov This action dissipates the crucial proton gradient necessary for ATP synthase to function. wikipedia.orgnih.gov

While detailed studies on the specific enzymatic targets of this compound are not extensively documented, its classification as an uncoupler points to its interaction with the fundamental components of cellular respiration. googleapis.com The broader class of imidazopyridine compounds, to which this compound belongs, has been a subject of research for their potential to inhibit various enzymes. googleapis.comtandfonline.com However, specific research into this compound's direct modulation of biological targets requires more in-depth investigation. googleapis.com

Agrochemical Applications of this compound as a Herbicide

This compound is an obsolete herbicide that was developed for the control of unwanted vegetation in agricultural settings. ncats.io Its primary application was to manage annual weeds in various crops, with a notable use in cereals. herts.ac.ukncats.io As a chemical tool for crop protection, it belongs to the unclassified herbicide group. herts.ac.uk

Table 1: Agrochemical Profile of this compound

| Attribute | Description |

|---|---|

| Pesticide Type | Herbicide herts.ac.uk |

| Substance Group | Unclassified Pesticide herts.ac.uk |

| Primary Use | Control of annual weeds ncats.io |

| Example Applications | Cereals ncats.io |

| Status | Obsolete ncats.io |

The herbicidal efficacy of this compound was directed at controlling annual weeds. ncats.io Specific details regarding its effectiveness against a wide spectrum of individual weed species are not well-documented in contemporary sources, as the compound is no longer in common use. Herbicides are generally evaluated based on their ability to control specific and often troublesome weeds in various crops, such as broadleaf weeds or grasses. medchemexpress.comalbaugh.com The effectiveness of a herbicide can be influenced by factors like application timing (pre-emergence or post-emergence) and the growth stage of the weed. albaugh.com For this compound, its documented utility was in providing control over a general category of annual weeds that compete with cereal crops for resources. ncats.io

The herbicidal action of this compound stems directly from its interaction with fundamental plant physiological processes, specifically cellular respiration. By acting as an uncoupler of oxidative phosphorylation, this compound inhibits the production of ATP, the main energy source for a plant's metabolic activities. herts.ac.ukaopwiki.org

This disruption of energy production has cascading effects on the plant's health:

Reduced Growth: Cellular division and expansion are energy-intensive processes. A deficit in ATP supply, caused by uncoupling, leads to the inhibition of plant growth. aopwiki.org

Impaired Nutrient Uptake and Transport: The active transport of minerals and nutrients from the soil into the roots and throughout the plant requires energy in the form of ATP. A shortage of ATP compromises these essential functions.

General Metabolic Disruption: Virtually all physiological activities, from the synthesis of proteins and other essential molecules to the maintenance of cellular structures, are dependent on a steady supply of ATP. The uncoupling of oxidative phosphorylation leads to a systemic failure of these processes, ultimately resulting in the death of the weed.

Table 2: Compounds Mentioned in the Article

| Compound Name | PubChem CID |

|---|---|

| This compound | 911208 herts.ac.uknih.gov |

Mechanistic Elucidation of Fluoromidine S Biological Actions

Identification and Validation of Molecular Targets of Fluoromidine

The identification of a bioactive molecule's target is a foundational step in understanding its function. nih.govnih.gov For this compound, its primary mode of action as an uncoupler of oxidative phosphorylation points towards a non-traditional molecular target. herts.ac.uk

Unlike drugs that bind to specific receptor proteins to activate or inhibit a signaling pathway, this compound's primary interaction is with the inner mitochondrial membrane. herts.ac.ukmsdmanuals.com Its mode of action is characteristic of a protonophore, a lipid-soluble molecule that can transport protons across a lipid bilayer.

The biological "target" is the proton gradient itself, which is established by the electron transport chain. This compound molecules are thought to diffuse into the inner mitochondrial membrane, pick up protons in the acidic intermembrane space, and release them into the more alkaline mitochondrial matrix, thereby dissipating the electrochemical gradient. This action does not rely on a high-affinity binding interaction with a single protein receptor in the traditional sense but rather on the physicochemical properties of the molecule that allow it to function as a proton shuttle. bmglabtech.com Techniques like Surface Plasmon Resonance (SPR), which are often used to measure ligand-receptor binding kinetics, would not be conventionally applied to this type of protonophore mechanism, which is based on transport rather than stable binding to a specific macromolecular site. spectroscopyonline.comsygnaturediscovery.com

The primary effect of this compound is not on the kinetics of a single enzyme but on the efficiency of a multi-enzyme system: the oxidative phosphorylation pathway. uomustansiriyah.edu.iq The enzyme ATP synthase is directly affected, but not through direct binding or allosteric modulation of its catalytic site. nih.govnih.gov Instead, this compound's action diminishes the substrate for ATP synthase, which is the proton-motive force.

By dissipating the proton gradient, this compound "uncouples" the flow of electrons through the electron transport chain from the synthesis of ATP. herts.ac.uk This leads to a situation where the electron transport chain enzymes work at a maximum rate, consuming oxygen rapidly, but the kinetic efficiency of ATP synthase drops dramatically due to the lack of its proton substrate. This is not a classic example of competitive or non-competitive inhibition but rather a disruption of the energy coupling that is essential for the enzyme's function. The cell's response to this uncoupling effect involves complex regulatory feedback on various metabolic enzymes, which are discussed below.

Cellular and Subcellular Pathway Perturbations Induced by this compound

The uncoupling of oxidative phosphorylation by this compound triggers significant disturbances in major cellular pathways, primarily those related to energy metabolism and signaling. nih.gov

The primary metabolic consequence of uncoupling is a dramatic shift in cellular energy homeostasis. With mitochondrial ATP production severely hampered, the cell must attempt to compensate by increasing its reliance on other energy-producing pathways. sajaa.co.za

Glycolysis: Cells respond to the depletion of ATP and the corresponding increase in AMP by strongly upregulating the glycolytic pathway. lumenlearning.comnih.gov Glycolysis is a sequence of reactions that converts glucose into pyruvate, producing a net of two ATP molecules per glucose molecule anaerobically. libretexts.org The activity of key regulatory enzymes in glycolysis, such as phosphofructokinase, is allosterically activated by low ATP and high AMP levels, creating a direct feedback loop that accelerates glycolytic flux when mitochondrial energy production fails. lumenlearning.comlibretexts.org

Oxidative Phosphorylation: While ATP synthesis is inhibited, the rate of electron transport and oxygen consumption increases as the system attempts to re-establish the proton gradient that this compound continuously dissipates. This leads to energy being lost as heat.

The profound change in the cell's energy status, specifically the increased AMP:ATP ratio, serves as a critical distress signal that activates powerful signaling cascades. labster.com

The primary sensor of cellular energy status is AMP-activated protein kinase (AMPK). nih.gov The binding of AMP activates AMPK, which in turn phosphorylates a multitude of downstream targets to orchestrate a broad transcriptional and metabolic response. nih.gov

Activation of the AMPK signaling cascade by an uncoupler like this compound would be expected to:

Inhibit Anabolic Pathways: Shut down energy-consuming processes like protein synthesis, lipid synthesis, and cell growth to conserve energy.

Stimulate Catabolic Pathways: Promote ATP-producing pathways, most notably by increasing the expression of genes for glucose transporters and glycolytic enzymes to sustain the heightened rate of glycolysis. libretexts.orgmssm.edu

This cascade of events, from the initial perturbation of the proton gradient to the widespread changes in gene expression, illustrates how a single molecular action can trigger a complex, system-wide cellular response. nih.gov

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are critical in medicinal chemistry and agrochemical development for optimizing a compound's efficacy and properties by making systematic changes to its chemical structure. creative-proteomics.comimmutoscientific.comoncodesign-services.com

For this compound (6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine), a comprehensive SAR analysis would involve synthesizing and testing a series of analogs to determine which structural features are essential for its uncoupling activity. collaborativedrug.com Key areas for modification would likely include:

The Trifluoromethyl (-CF₃) Group: This strongly electron-withdrawing group significantly influences the acidity of the N-H proton on the imidazole (B134444) ring, which is critical for its function as a proton carrier. Altering this group could modulate the pKa and, consequently, the efficiency of proton transport.

The Chloro (-Cl) Substituent: The position and nature of halogen substituents on the pyridine (B92270) ring can affect the molecule's lipid solubility and electronic properties, which are crucial for its ability to enter the mitochondrial membrane and for its pKa.

The Imidazopyridine Core: Modifications to the core heterocyclic ring system would likely have a profound impact on the fundamental properties of the molecule.

An SPR analysis would correlate these structural changes with key physicochemical properties such as solubility, melting point, and partition coefficient, which are vital for the compound's bioavailability and formulation. nih.govcontractpharma.com While the principles of such analyses are well-established, specific SAR and SPR data for this compound and its derivatives are not detailed in publicly available literature.

Stereochemical and Substituent Effects on Biological Potency

The three-dimensional arrangement of atoms in a molecule (stereochemistry) and the nature of its chemical substituents are fundamental factors that dictate its biological activity. michberk.combiomedgrid.com For any pharmacologically active compound, including this compound, these features govern the molecule's ability to interact with its biological target, influencing both binding affinity and efficacy.

Stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit remarkably different biological effects. biomedgrid.comuou.ac.in This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one stereoisomer over another. nih.gov Consequently, one enantiomer (a non-superimposable mirror-image isomer) of a drug may be highly active, while the other is less active, inactive, or even toxic. biomedgrid.comuou.ac.in Research on various compounds illustrates this principle. For instance, in a study of the insect repellent AI3-37220, which has four stereoisomers, the (1S,2′S) configuration was found to be 2.5 times more repellent than the racemic mixture and significantly more effective than the other isomers, highlighting the critical role of specific stereochemistry for optimal activity.

Illustrative Example: Repellent Efficacy of AI3-37220 Stereoisomers

| Stereoisomer Configuration | Relative Repellent Efficacy |

|---|---|

| (1S,2′S) | Most Effective |

| (1R,2′S) | Moderately Effective |

| (1R,2'R) and (1S,2'R) | Least Effective |

This table demonstrates the significant impact of stereochemistry on the biological activity of an insect repellent, a principle applicable to pharmacologically active compounds like this compound.

Correlation of Molecular Features with Pharmacological Efficacy

The pharmacological efficacy of a compound is directly correlated with its molecular features. Structure-Activity Relationship (SAR) studies are essential for identifying the key molecular properties that drive a drug's desired biological effect. mdpi.com These studies systematically modify a lead compound's structure and measure the resulting changes in efficacy, allowing researchers to build a predictive model for designing more potent molecules.

Key molecular features that are often correlated with efficacy include:

Lipophilicity: This property, often quantified as LogP, affects a molecule's ability to cross cell membranes and reach its target.

Electronic Properties: The distribution of charge in a molecule, influenced by electron-withdrawing or electron-donating substituents, can determine the strength of interactions with the target, such as hydrogen bonds. researchgate.net

Steric Factors: The size and shape of a molecule must be complementary to the binding site on its biological target. slideshare.net

Hydrogen Bonding Capacity: The number and placement of hydrogen bond donors and acceptors are critical for specific binding to many biological receptors. researchgate.net

Research on pyrrole (B145914) derivatives has shown that structural modifications significantly impact their functionality as bioactive compounds. wikipedia.org Similarly, studies on hydroxynaphthalene-2-carboxanilides demonstrated that lipophilicity was a primary physicochemical parameter influencing their antimycobacterial activity. nih.gov For a compound like this compound, a systematic analysis of its features would be crucial for optimization.

Illustrative SAR Table for a Hypothetical this compound Analog Series

| Analog | Substituent (R) | Lipophilicity (Calculated LogP) | Predicted Efficacy (e.g., IC₅₀) |

|---|---|---|---|

| This compound Base | -H | 2.5 | 100 nM |

| Analog 1 | -Cl | 3.2 | 50 nM |

| Analog 2 | -CH₃ | 3.0 | 80 nM |

| Analog 3 | -OH | 1.9 | 250 nM |

This conceptual table illustrates how modifying a substituent (R) on a core structure could affect molecular properties like LogP and, consequently, pharmacological efficacy. This approach is central to drug design and optimization.

Pharmacodynamic Characterization of this compound in Biological Systems

Pharmacodynamics (PD) describes the relationship between drug concentration and its pharmacological effect over time. ucla.edu Characterizing the pharmacodynamics of a compound like this compound is essential for understanding how it affects a biological system and for establishing effective treatment strategies. nih.gov This involves identifying which PD parameter is the best predictor of efficacy. scielo.br

The three main pharmacodynamic parameters used to characterize antimicrobial agents are:

Time Above Minimum Inhibitory Concentration (T>MIC): The percentage of time during a dosing interval that the drug concentration remains above the MIC. This is often the key driver for time-dependent agents like beta-lactams. ucla.eduscielo.br

Peak to MIC Ratio (Cmax/MIC): The ratio of the maximum drug concentration to the MIC. This is typically predictive for concentration-dependent agents like aminoglycosides. ucla.eduscielo.br

Area Under the Curve to MIC Ratio (AUC/MIC): The ratio of the total drug exposure over a 24-hour period to the MIC. This parameter can be important for both time- and concentration-dependent drugs. scielo.br

A detailed in vivo study of the antifungal agent flucytosine in a murine model provides an excellent example of pharmacodynamic characterization. wikipedia.org Researchers administered various dosing regimens and correlated the resulting PD parameters with the reduction in organism count. Nonlinear regression analysis revealed that the time the drug concentration remained above the MIC (T>MIC) was the parameter most predictive of the drug's efficacy. wikipedia.org Such an analysis for this compound would be necessary to elucidate its pattern of activity and to optimize its potential therapeutic use.

Pharmacodynamic Parameter Correlation with Efficacy for Flucytosine

| Pharmacodynamic Parameter | Correlation with Efficacy (R²) | Killing Characteristic |

|---|---|---|

| Time > MIC | 85% | Time-Dependent |

| AUC / MIC | 77% | Exposure-Dependent |

| Peak / MIC | 53% | Concentration-Dependent |

Data from an in vivo study of flucytosine, showing that Time > MIC has the strongest correlation with therapeutic outcome. wikipedia.org A similar characterization would define the biological action of this compound.

Preclinical and Translational Research of Fluoromidine

In Vivo Efficacy Studies in Relevant Animal Models

Extensive searches of publicly available scientific literature and patent databases did not yield specific in vivo efficacy data for the chemical compound Fluoromidine in the requested models. The compound is primarily listed in patents as a potential herbicidal agent. googleapis.comscribd.comepo.orgwho.intgoogleapis.comjustia.com

Evaluation in Infectious Disease Models

No publicly available research data was found regarding the evaluation of this compound in any infectious disease models.

Anticancer Efficacy in Murine Xenograft Models

There is no available scientific literature detailing the evaluation of this compound's anticancer efficacy in murine xenograft models.

Agricultural Field Trials and Environmental Impact Studies

While this compound is listed as a herbicide in several patents, specific data from agricultural field trials and environmental impact studies are not detailed in the available literature. googleapis.comscribd.comepo.orgwho.intgoogleapis.comjustia.comherts.ac.uk Its classification suggests its intended use is in agriculture, but performance and environmental fate data are not publicly documented. herts.ac.uk

Pharmacokinetic and Biotransformation Studies of this compound

No specific pharmacokinetic or biotransformation studies for this compound were found in the public domain. The following subsections reflect this lack of available data.

Absorption, Distribution, and Elimination Profiles

There is no available information on the absorption, distribution, and elimination profiles of this compound in any biological system.

Metabolite Identification and Characterization

No studies identifying or characterizing the metabolites of this compound have been found in the public scientific literature.

Role of Fluorine in Modulating Metabolic Stability and Bioavailability

There is no specific research data available on the role of fluorine in modulating the metabolic stability and bioavailability of this compound for therapeutic applications. However, the inclusion of fluorine, particularly the trifluoromethyl (-CF₃) group present in this compound's structure, is a well-established strategy in medicinal chemistry to enhance drug-like properties. google.comnih.gov

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic attack by enzymes, particularly cytochrome P450 enzymes. nih.govoapi.int This strategic placement of fluorine at a metabolically susceptible position can block or slow down oxidative metabolism, thereby increasing the metabolic stability and half-life of a compound. google.comnih.gov

Furthermore, fluorine's high electronegativity can alter the electronic properties of a molecule. google.comoapi.int This can influence the acidity or basicity (pKa) of nearby functional groups, which in turn can affect a compound's solubility, membrane permeability, and ultimately its oral bioavailability. oapi.intjustia.com The introduction of fluorine can also increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes. justia.comvulcanchem.com While these principles are fundamental in drug design, their specific application and effects have not been documented for this compound in a therapeutic context. googleapis.com

Advanced Formulation Strategies for Targeted Delivery of this compound

No studies have been published on the development of advanced formulation strategies for the targeted therapeutic delivery of this compound. Patent literature mentions this compound in lists of agrochemicals for which advanced formulations, such as microemulsions or encapsulations, could be developed for agricultural purposes. google.comencapsula.com The following sections describe general formulation strategies that are hypothetically applicable.

Controlled Release and Site-Specific Delivery Systems

There is no research available on controlled-release or site-specific delivery systems for the therapeutic administration of this compound.

Controlled-release systems are designed to deliver a drug at a predetermined rate over an extended period. googleapis.comnih.govresearchgate.net This approach maintains the drug concentration within the therapeutic window, improving efficacy and patient compliance while reducing side effects. researchgate.net Mechanisms for controlled release include:

Diffusion-controlled systems: The drug diffuses through a polymer matrix or membrane at a controlled rate. vulcanchem.com

Dissolution-controlled systems: The drug is encapsulated within a slowly dissolving polymer. nih.gov

Swelling-controlled systems: The polymer swells upon contact with bodily fluids, allowing the drug to diffuse out. googleapis.com

Stimuli-responsive systems: Release is triggered by specific physiological or external stimuli like pH, temperature, or enzymes. scribd.com

Site-specific delivery, or targeted delivery, aims to concentrate the drug in the tissue or organ of interest. nih.govnih.gov This can be achieved through passive targeting, which relies on the natural biodistribution of a carrier to a specific site (like the Enhanced Permeability and Retention effect in tumors), or active targeting, which uses ligands on the carrier's surface to bind to specific receptors on target cells. nih.gov These strategies maximize therapeutic impact while minimizing off-target effects. nih.gov

Analytical and Bioanalytical Characterization of Fluoromidine

Advanced Spectroscopic Techniques for Structural and Purity Confirmation

Spectroscopic methods are fundamental in confirming the intricate structure and assessing the purity of Fluoromidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and others provide detailed insights into its molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Fluorine-19 NMR

NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated organic molecules. nih.gov For this compound, a combination of Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR provides a comprehensive picture of its atomic arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR: ¹H NMR spectra help identify the number and types of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. In fluorinated compounds, the presence of fluorine influences the chemical shifts of nearby protons and carbons due to coupling (J-coupling), which offers valuable structural clues. walisongo.ac.id For instance, the analysis of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can reveal the proximity of these nuclei within the molecule. walisongo.ac.id

Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is particularly powerful for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govwikipedia.orgbiophysics.org It offers a wide range of chemical shifts, which minimizes the likelihood of signal overlap and provides detailed information about the electronic environment of each fluorine atom. nih.govthermofisher.comhuji.ac.il The ¹⁹F NMR spectrum of a compound provides distinct signals for each unique fluorine environment, and the coupling patterns can elucidate the connectivity to other atoms. thermofisher.com This technique is instrumental for confirming the presence and specific location of fluorine within the this compound structure and for quantifying the compound in complex mixtures. nih.govnih.gov

Below is a representative table of expected NMR data for a fluorinated aromatic compound, illustrating the type of information gathered.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.10 - 7.30 | m | - | Aromatic Protons |

| ¹³C | 115.5 (d) | d | JCF = 21 Hz | Aromatic C-F |

| ¹³C | 129.0 (d) | d | JCCF = 8 Hz | Aromatic C adjacent to C-F |

| ¹⁹F | -118.0 | m | - | Aromatic Fluorine |

| Note: This table is illustrative. Actual data for this compound would be specific to its unique structure. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. Electron ionization (EI) is a common technique where the molecule is ionized, leading to the formation of a molecular ion and various fragment ions. nist.gov

The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. The fragmentation pattern, which is the collection of fragment ions produced, serves as a molecular fingerprint. nist.goveag.com Analysis of these fragments provides evidence for the different structural components of this compound. High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition of the parent molecule and its fragments. nih.gov

Illustrative Fragmentation Data:

| m/z Value | Relative Intensity (%) | Possible Fragment Identity |

|---|---|---|

| 260 | 80 | [M]⁺ (Molecular Ion) |

| 165 | 100 | [M - C₄H₂NO₂]⁺ |

| 138 | 45 | [M - C₄HCl₂NO₂]⁺ |

| 95 | 60 | [C₆H₄F]⁺ |

Note: This data is based on the fragmentation of a related compound, Fluoromide, and is for illustrative purposes. nist.gov

Vibrational and Electronic Spectroscopy (IR, UV-Vis)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). Characteristic absorption bands in the IR spectrum can confirm the presence of groups such as C-F, C=O, C-N, and aromatic rings. libretexts.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. this compound, likely containing chromophores such as aromatic rings, will absorb light in the UV or visible range. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure. nih.gov This technique is often used for quantitative analysis, where the absorbance of a solution is proportional to the concentration of this compound, following the Beer-Lambert law. libretexts.org

Spectroscopic Data Summary:

| Technique | Wavelength/Frequency | Observation | Indication |

|---|---|---|---|

| IR | 1200-1100 cm⁻¹ | Strong absorption | C-F bond stretching |

| IR | 1700 cm⁻¹ | Strong absorption | C=O (carbonyl) group |

| UV-Vis | ~270 nm | λmax | Aromatic system electronic transition |

Note: This table presents typical values for compounds with similar expected functional groups.

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a primary method for the analysis and quantification of pharmaceutical compounds. researchgate.netresearchgate.net For this compound, a reversed-phase HPLC method using a C18 column is typically effective. semanticscholar.org The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (the C18 column) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). researchgate.net

Diverse detection methods can be coupled with HPLC for the analysis of this compound:

UV-Vis Detection: As this compound possesses UV-absorbing chromophores, a UV detector is a straightforward and common choice for its detection and quantification. semanticscholar.org

Fluorescence Detection (FLD): If this compound is naturally fluorescent or can be derivatized with a fluorescent tag, FLD offers higher sensitivity and selectivity compared to UV detection. nih.gov

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest selectivity and sensitivity, allowing for both quantification and structural confirmation of the separated components. nih.gov

A validated HPLC method would be characterized by its linearity, accuracy, precision, and limits of detection and quantification. semanticscholar.orgiaea.org

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is suitable for analyzing volatile and thermally stable compounds. If this compound itself is not sufficiently volatile, it can be chemically modified into a more volatile derivative before analysis. nih.gov Derivatization with agents like pentafluoropropionic anhydride (B1165640) (PFPA) can increase volatility for GC analysis. nih.gov

The separation in GC occurs in a capillary column based on the compound's boiling point and its interaction with the stationary phase. A mass spectrometer is commonly used as a detector (GC-MS), providing both quantitative data and mass spectra for definitive identification of the analyte and any impurities. nih.gov

Capillary Electrophoresis and Microfluidic Separations

Capillary electrophoresis (CE) and microfluidic separation techniques offer powerful alternatives to traditional chromatographic methods for the analysis of small molecules like this compound, particularly due to their high efficiency, minimal sample consumption, and rapid analysis times. bioanalysis-zone.com

Capillary Electrophoresis (CE)

CE separates analytes based on their electrophoretic mobility in an electric field within a narrow capillary. wikipedia.org For a compound like this compound, which is expected to be ionizable, capillary zone electrophoresis (CZE) would be a primary mode of separation. The separation is influenced by the charge-to-size ratio of the molecule. The presence of the fluorine atom may influence the pKa of the amidine group, which in turn would affect its electrophoretic mobility at a given pH of the background electrolyte (BGE).

Key considerations for developing a CE method for this compound would include:

Background Electrolyte (BGE) Composition and pH: The pH of the BGE is crucial as it determines the charge state of this compound. A systematic study of BGEs at various pH values would be necessary to achieve optimal separation from potential impurities or metabolites.

Capillary Type and Coatings: The use of fused-silica capillaries is common. wikipedia.org To prevent the adsorption of a potentially basic amidine group onto the negatively charged capillary wall, a coated capillary or the use of BGE additives would likely be necessary. mdpi.com

Detection: UV detection is a common method in CE. If this compound possesses a suitable chromophore, this would be a straightforward approach. For enhanced sensitivity and selectivity, coupling CE with mass spectrometry (CE-MS) would be highly advantageous. mdpi.com Laser-induced fluorescence (LIF) detection could be employed if this compound is naturally fluorescent or can be derivatized with a fluorescent tag, offering extremely low detection limits. nih.gov

Microfluidic Separations

Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical steps onto a single chip, offering advantages in terms of speed, sample volume, and automation. mdpi.com For this compound, microfluidic chips could be designed to perform separations based on electrophoresis or chromatography. These systems can achieve very rapid separations of analytes in complex matrices. nih.gov Techniques like dielectrophoresis within a microfluidic device could also be explored for the selective enrichment of this compound from a sample. nih.gov

The development of microfluidic separation methods for this compound would involve the optimization of channel geometry, flow rates, and electric field strength to achieve the desired separation efficiency.

Development and Validation of Quantitative Analytical Assays

The development and validation of a robust quantitative analytical assay are essential for the reliable determination of this compound in various matrices. Such assays are crucial in many stages of research and development. The validation process ensures that the analytical method is suitable for its intended purpose. nih.gov

A typical quantitative assay for a small molecule like this compound would likely be based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. resolian.comnih.gov The development and validation would follow established guidelines and involve the assessment of several key parameters. pharmtech.com

The validation of a quantitative assay for this compound would include the following performance characteristics:

Accuracy: This measures the closeness of the determined value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal concentration. resolian.com

Precision: This assesses the degree of scatter between a series of measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). resolian.com

Specificity and Selectivity: This ensures that the signal measured is from this compound and not from any interfering components in the matrix. resolian.com

Linearity and Range: This establishes the concentration range over which the assay is accurate, precise, and linear. A calibration curve is generated, and the regression analysis is performed.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of this compound that can be detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. youtube.com

Robustness: This evaluates the reliability of the assay with respect to deliberate variations in method parameters, such as different instruments or analysts.

The following table illustrates typical acceptance criteria for the validation of a quantitative bioanalytical method.

| Validation Parameter | Acceptance Criteria |

| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision (CV/RSD) | Should not exceed 15% (20% at LLOQ). |

| Linearity (r²) | The coefficient of determination should be ≥ 0.99. |

| Selectivity | No significant interfering peaks at the retention time of the analyte. |

Bioanalytical Techniques for Detection and Quantification in Biological Matrices

The quantification of this compound in biological matrices such as plasma, serum, or urine is fundamental to understanding its behavior in biological systems. affinisep.com Bioanalytical methods must be highly sensitive and selective to accurately measure the low concentrations of the analyte often present in these complex samples. biopharmaservices.com

LC-MS/MS is the predominant technique for the bioanalysis of small molecules due to its superior sensitivity and specificity. resolian.comnih.gov An LC-MS/MS method for this compound would involve optimizing the chromatographic separation to resolve it from endogenous matrix components and the mass spectrometric conditions for its sensitive detection. Given its likely polar nature, hydrophilic interaction liquid chromatography (HILIC) or aqueous normal-phase (ANP) chromatography could be suitable separation techniques. chromatographyonline.comchromatographyonline.com

Optimization of Sample Preparation and Extraction Protocols

Effective sample preparation is critical for a reliable bioanalytical assay, as it removes interfering substances from the biological matrix and concentrates the analyte of interest. tecan.com The choice of extraction protocol depends on the physicochemical properties of this compound and the nature of the biological matrix. nih.gov

Common sample preparation techniques for small molecules in biological fluids include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate proteins. While straightforward, it may not provide the cleanest extracts. biopharmaservices.com

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. The choice of extraction solvent is crucial and would be based on the polarity of this compound. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to PPT and LLE. Various sorbents can be used, such as reversed-phase, normal-phase, or ion-exchange, depending on the properties of this compound. nih.gov For a polar compound, a mixed-mode or a specific polymeric sorbent could be highly effective.

The optimization of these protocols would involve evaluating different solvents, pH conditions, and sorbents to maximize the recovery of this compound while minimizing matrix effects.

The following table provides a hypothetical comparison of extraction methods for this compound from human plasma.

| Extraction Method | Analyte Recovery (%) | Matrix Effect (%) | Cleanliness of Extract |

| Protein Precipitation | 85-95 | 20-30 | Low |

| Liquid-Liquid Extraction | 70-85 | 10-20 | Moderate |

| Solid-Phase Extraction | 90-105 | <15 | High |

Method Sensitivity, Specificity, and Reproducibility

Sensitivity

The sensitivity of a bioanalytical method is defined by its lower limit of quantification (LLOQ). youtube.com The LLOQ must be sufficiently low to measure the expected concentrations of this compound in the biological samples. Achieving a low LLOQ often requires the use of highly sensitive instrumentation, such as a triple quadrupole mass spectrometer, and an optimized sample preparation procedure to minimize background noise. nih.gov

Specificity

Specificity is the ability of the method to measure this compound unequivocally in the presence of other components that may be present in the sample, including metabolites, endogenous compounds, and concomitant medications. resolian.com In LC-MS/MS, specificity is achieved through a combination of chromatographic retention time and the unique mass-to-charge (m/z) transitions of the precursor and product ions in multiple reaction monitoring (MRM) mode.

Reproducibility

Reproducibility refers to the ability of the method to produce consistent results over time and in different laboratories. It is assessed during method validation through inter-day precision and accuracy measurements and by evaluating the method's robustness. researchgate.net A reproducible method is essential for the reliable comparison of data generated across different studies. The validation should demonstrate that the method consistently meets the acceptance criteria for accuracy and precision. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies of Fluoromidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules like Fluoromidine. rsc.orgrsc.orgqulacs.orgaspbs.com These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. wikipedia.org It has been applied to study various molecules, providing insights into their geometries, electronic structures, and absorption spectra. rsc.orgrsc.org DFT calculations are instrumental in understanding the fundamental properties of molecules, although challenges remain in accurately describing certain phenomena like intermolecular interactions and charge transfer excitations. wikipedia.org

In the context of compounds like this compound, which contains a trifluoromethyl group, DFT can be employed to optimize molecular geometries and investigate thermodynamic properties such as electronic energy, enthalpy, and Gibbs free energy. nih.gov The accuracy of DFT calculations can be influenced by the choice of functional and basis set. pitt.edu For fluorinated compounds, specific functionals and basis sets may be required to achieve reliable predictions of properties like NMR chemical shifts. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. nsf.gov Time-dependent density functional theory (TD-DFT) is a common approach for calculating the spectroscopic constants of molecules in both their ground and excited states. nih.gov These calculations can provide data on equilibrium distances, vibrational frequencies, and rotational constants. nih.gov For complex molecules, machine learning models are also being developed to predict spectroscopic properties like Raman spectra with high accuracy and speed. uci.educhemrxiv.org

For fluorinated molecules, the prediction of 19F NMR chemical shifts is of particular interest. mdpi.com The performance of different theoretical methods, including Hartree-Fock and various density functionals, can be evaluated by comparing the predicted chemical shifts with experimental data. mdpi.com Such studies help in identifying the most accurate computational protocols for predicting the spectroscopic parameters of fluorinated compounds. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to study how a ligand, such as this compound, might interact with its biological target. wikipedia.orgepo.orgnih.gov These methods provide a dynamic and detailed view of the binding process at the atomic level. mdpi.comchemmethod.comrsc.org

Binding Mode Analysis and Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This analysis helps in understanding the binding mode and predicting the binding affinity. curtin.edu.au For instance, in studies of enzyme inhibitors, docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the active site of the enzyme. curtin.edu.au In the case of herbicides that inhibit photosystem II, docking studies can help rationalize the interactions responsible for their binding affinities. researchgate.net

The accuracy of docking can be improved by considering the flexibility of the receptor, for example, by using multiple receptor conformations generated from molecular dynamics simulations. nih.gov The presence of fluorine in a ligand can significantly influence its binding affinity through the formation of specific interactions like fluorine bonds. nih.govnih.gov

Conformational Landscape Exploration

The biological activity of a molecule is often dependent on its three-dimensional conformation. nih.gov Fluorination can alter the conformational landscape of a molecule, which in turn can affect its binding to a target. nih.gov Computational methods, such as quantum chemical calculations, can be used to explore the potential energy surface of a molecule and identify its stable conformers. nih.gov

Molecular dynamics (MD) simulations provide a way to explore the conformational space of a ligand and its complex with a receptor over time. mdpi.com These simulations can reveal the dynamic nature of the binding process and help to understand how a ligand induces conformational changes in the receptor upon binding. nih.gov For complex ligands, experimental techniques like NMR can be combined with MD simulations to disentangle multiple coexisting binding modes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models are valuable tools in the design and optimization of new ligands. nih.govresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models based on the three-dimensional structures of ligands. nih.gov These models can provide insights into how steric and electrostatic fields of a molecule influence its activity, thereby guiding the design of new compounds with improved potency. nih.gov For herbicides like this compound, QSAR models can be developed to predict their inhibitory activity against targets like photosystem II. researchgate.net

The development of robust and predictive QSAR models is crucial for estimating the activity of new chemical entities and for understanding the chemical features that affect their biological function. researchgate.net These models, often combined with molecular docking results, serve as a guide for designing novel and more effective compounds. nih.govresearchgate.net

Table 1: Interactive Data Table of Computational Studies on this compound and Related Compounds

| Study Type | Method | Focus | Key Findings |

| 3D-QSAR | CoMFA, CoMSIA | Dipeptidyl peptidase IV inhibitors | Established predictive models for inhibitor potency. nih.gov |

| MIA-QSAR | MIA | Herbicidal activities against PSII | Analyzed chemical features affecting herbicidal activity. researchgate.net |

| Molecular Docking | GOLD software | Dipeptidyl peptidase IV inhibitors | Identified possible interaction models between inhibitors and the enzyme. nih.gov |

| Molecular Docking | - | Photosystem II inhibitors | Rationalized ligand-enzyme interactions responsible for binding affinities. researchgate.net |

| Quantum Chemistry | DFT | Fluorinated cathinone (B1664624) drugs | Searched for optimal methodology for predicting NMR chemical shifts. mdpi.com |

| MD Simulations | - | Fluorinated glycomimetics with DC-SIGN | Revealed multiple coexisting binding modes. mdpi.com |

Development of Predictive Models for Biological Efficacy

Predictive models are essential tools in modern drug discovery and agrochemical research, allowing for the simulation and prediction of biological activity and drug-target interactions. cas.org The utility of these models is highly dependent on the quality of the data used to build them. cas.org For this compound, developing predictive models for its biological efficacy would involve correlating its structural features with its herbicidal activity.

Quantitative Structure-Activity Relationship (QSAR) is a common approach used to develop such predictive models. mmsl.cz QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. arxiv.org The process of developing a QSAR model for this compound would involve the following steps:

Data Collection: A dataset of this compound analogs with their corresponding experimentally determined herbicidal activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that finds the best correlation between the calculated descriptors and the observed biological activity. arxiv.orgnih.gov

Model Validation: The predictive power of the model would be rigorously assessed using statistical techniques to ensure its reliability. nih.gov

The resulting predictive model could then be used to estimate the biological efficacy of new, untested this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Identification of Pharmacophore Features

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.gov Identifying the pharmacophore of this compound is crucial for understanding its mechanism of action and for designing new molecules with similar or improved activity. drugdesign.org